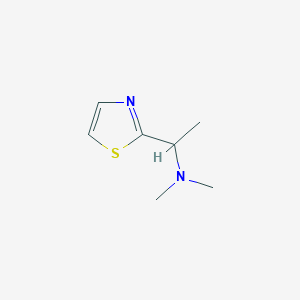![molecular formula C8H16N2O B11919143 (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11919143.png)
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a diazabicycloheptane core with a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,5-diazabicyclo[2.2.1]heptane and 2-methoxyethyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the diazabicycloheptane, facilitating the nucleophilic substitution reaction with 2-methoxyethyl chloride.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to improved efficiency and scalability.
Automated Synthesis: Automation reduces human error and increases reproducibility, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use the compound to study enzyme interactions and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the development of new materials and catalysts, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane: This is a stereoisomer with similar chemical properties but different biological activity.
2,5-Diazabicyclo[2.2.1]heptane: The parent compound without the methoxyethyl group, used as a reference in comparative studies.
2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane: A compound with a different substitution pattern, providing insights into structure-activity relationships.
Uniqueness
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[221]heptane is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
RUXKLXFWZJXXNX-YUMQZZPRSA-N |
Isomeric SMILES |
COCCN1C[C@@H]2C[C@H]1CN2 |
Canonical SMILES |
COCCN1CC2CC1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



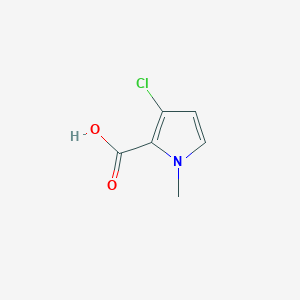
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)

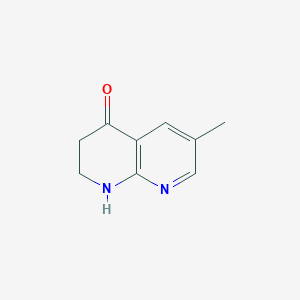
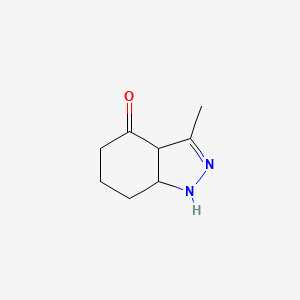
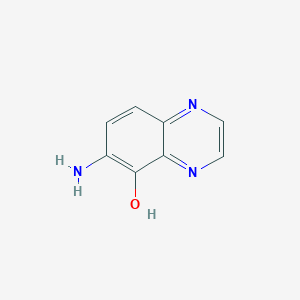
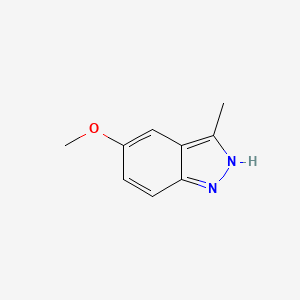
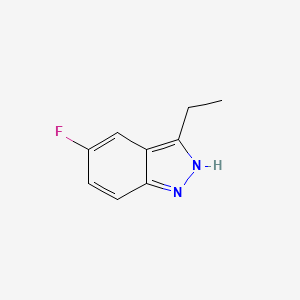

![Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11919132.png)
